Acefylline heptaminol

Description

Contextualization within Xanthine (B1682287) and Amino Alcohol Chemical Research

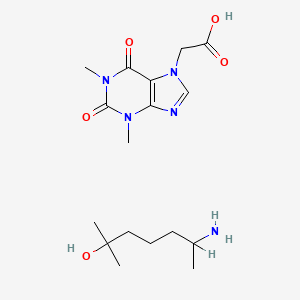

Acefylline (B349644) heptaminol (B132716) is a salt that brings together two distinct chemical entities: acefylline, a xanthine derivative, and heptaminol, an amino alcohol. ontosight.aismolecule.com

Xanthine Derivatives: Acefylline belongs to the xanthine chemical class, which also includes well-known compounds like caffeine (B1668208) and theophylline (B1681296). ontosight.ainewdrugapprovals.org Research into xanthines is a mature field, primarily focused on their biological activities as stimulants. ncats.io The core mechanisms of action investigated for this class include adenosine (B11128) receptor antagonism and the inhibition of phosphodiesterase, an enzyme that breaks down intracellular cyclic adenosine monophosphate (cAMP). smolecule.comncats.io These mechanisms lead to a range of physiological effects, such as central nervous system and myocardial stimulation, relaxation of smooth muscles (particularly in the bronchi), and diuresis. ncats.ioncats.io Acefylline itself is recognized as an adenosine receptor antagonist. ncats.io

Amino Alcohols: Heptaminol is an amino alcohol that has been studied for its effects on the cardiovascular system, specifically as a myocardial stimulant and vasodilator. ncats.io The therapeutic action of heptaminol is not fully understood, but research suggests it may involve effects on catecholamine release or the metabolism of intracellular calcium. ncats.io

The combination of these two molecules in Acefylline heptaminol provides a unique subject for research, exploring the potential interplay between the known effects of xanthines and the cardiovascular activities of heptaminol. ontosight.aismolecule.com

Overview of Preclinical Research Trajectories for Related Chemical Entities

The preclinical research paths for chemical entities related to acefylline and heptaminol provide a framework for understanding the investigative work concerning this compound.

For xanthine derivatives like theophylline, preclinical research has historically focused on:

Mechanism of Action Studies: Investigating their interaction with adenosine receptors and their inhibitory effects on various phosphodiesterase (PDE) isoenzymes.

Pharmacodynamic Studies: Characterizing their bronchodilator effects in animal models of asthma and respiratory distress. ncats.io This also includes studying their stimulant effects on the central nervous and cardiovascular systems. ncats.io

Pharmacokinetic and Metabolism Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles to understand their behavior in a biological system.

For amino alcohols such as heptaminol, preclinical trajectories often involve:

Cardiovascular Profiling: Using in-vivo and ex-vivo models (like isolated heart preparations) to study effects on myocardial contractility, heart rate, and vasodilation. ncats.io

Mechanistic Investigations: Exploring the underlying cellular actions, such as effects on calcium currents in cardiac myocytes and potential interactions with catecholaminergic pathways. ncats.io

Stability and Degradation Analysis: Research into formulation stability is crucial, as degradation can produce toxic byproducts. This includes forced degradation studies under various stress conditions like acid/alkaline hydrolysis and oxidation.

Current Research Landscape and Identified Gaps Pertaining to this compound

The current body of academic research specifically on this compound is focused on a few key areas, while significant gaps in knowledge remain.

A substantial portion of the existing literature is dedicated to the development and validation of analytical methods for the compound's detection and quantification. oup.comepa.govnih.gov Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC)-Densitometry have been established to accurately measure this compound in pharmaceutical formulations, often in the presence of other active compounds or degradation products. epa.govnih.govresearchgate.net Some research has also been conducted in the context of veterinary medicine. biorxiv.org

Despite this progress, several critical research gaps have been identified:

Incomplete Mechanistic Understanding: While the general actions of xanthines and amino alcohols are known, the precise mechanism of action for the combined this compound entity is not fully clear. ontosight.aincats.ioncats.io

Lack of Comprehensive Pharmacological Data: There is a need for more detailed preclinical studies to fully characterize the pharmacokinetics, efficacy, and complete pharmacological profile of the compound. ontosight.ai

Resolution of Preclinical Data: Some sources suggest the potential for conflicting data in preclinical studies, which requires further investigation to resolve.

Formulation and Stability: Further research into formulation stability is needed to better understand degradation pathways and ensure the integrity of the compound in various applications.

The following data tables summarize key properties of the constituent components and the focus of analytical research.

Table 1: Properties of Acefylline and Heptaminol Components

| Component | Chemical Class | Primary Investigated Effects | Notes on Mechanism of Action |

|---|---|---|---|

| Acefylline | Xanthine Derivative | CNS & Myocardial Stimulation, Bronchodilation, Diuresis ncats.ioncats.io | Adenosine receptor antagonist; possible phosphodiesterase inhibition smolecule.comncats.io |

| Heptaminol | Amino Alcohol | Myocardial Stimulation, Vasodilation ncats.io | Not well understood; suggested to affect catecholamine release or calcium metabolism ncats.io |

Table 2: Summary of Analytical Research on this compound

| Research Focus | Analytical Technique(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Synchronous Estimation | TLC-Densitometric Methods | Established and validated methods for simultaneous quantification of this compound and Cinnarizine (B98889) in the presence of degradation products. oup.comnih.gov | oup.comnih.gov |

| Determination in Pharmaceuticals | High-Performance Liquid Chromatography (HPLC) | Developed simple and rapid HPLC procedures for determining heptaminol and acefylline in pharmaceutical preparations. epa.gov | epa.gov |

| Investigation of Degradation Behavior | Reverse-Phase Liquid Chromatography (RP-LC) | Established methods to determine the compound in binary mixtures in the presence of its degradation products and potential impurities. researchgate.net | researchgate.net |

Structure

2D Structure

Properties

CAS No. |

10075-18-0 |

|---|---|

Molecular Formula |

C17H29N5O5 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

6-amino-2-methylheptan-2-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |

InChI |

InChI=1S/C9H10N4O4.C8H19NO/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-7(9)5-4-6-8(2,3)10/h4H,3H2,1-2H3,(H,14,15);7,10H,4-6,9H2,1-3H3 |

InChI Key |

DWOMKMOQZYKZKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)O)N.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Acefylline Heptaminol

Established Synthetic Pathways for Acefylline (B349644) Heptaminol (B132716)

The synthesis of acefylline heptaminol involves the direct combination of its two constituent molecules. While detailed, specific protocols for this reaction are not extensively documented in publicly available scientific literature, the process is understood to be a straightforward acid-base reaction.

The formation of this compound proceeds via the reaction between the carboxylic acid group of theophylline-7-acetic acid and the primary amino group of heptaminol. This reaction is fundamentally an acid-base neutralization that results in the formation of a salt. In this interaction, the acidic proton from the carboxylic acid is transferred to the basic nitrogen atom of the amino alcohol, creating a carboxylate anion and an ammonium (B1175870) cation, which are held together by electrostatic attraction.

The general reaction can be depicted as: Theophylline-7-Acetic Acid (Acid) + Heptaminol (Base) → this compound (Salt)

Such reactions are typically carried out in a suitable solvent that can dissolve both reactants, often an alcohol or an aqueous solution. The reaction is generally performed at or near room temperature and does not typically require a catalyst due to the favorable nature of acid-base chemistry. The resulting salt, this compound, can then be isolated by precipitation or by evaporation of the solvent.

Derivatization Strategies for Mechanistic and Analytical Studies

For analytical quantification, particularly in biological matrices or pharmaceutical formulations, this compound is often chemically modified or "derivatized." This process targets the heptaminol moiety, which lacks a strong chromophore or fluorophore, to introduce a chemical tag that enhances its detectability by common analytical instruments.

Functionalization strategies focus on the reactive primary amino group of the heptaminol component. By reacting this group with specific reagents, a new molecule is formed that possesses properties amenable to highly sensitive detection methods like fluorescence or UV-Vis spectrophotometry.

Fluorogenic agents react with non-fluorescent molecules to produce highly fluorescent derivatives, enabling quantification at very low concentrations.

o-Phthaldialdehyde (OPA): The heptaminol component of this compound can be determined using a pre-column derivatization procedure with o-phthaldialdehyde in the presence of a reducing agent, such as a thiol, within an alkaline buffer. This reaction forms a fluorescent isoindole derivative that can be readily detected and quantified using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Dansyl Chloride: Dansyl chloride is another classic fluorogenic reagent that reacts with primary and secondary amines, phenols, and other nucleophilic groups. The reaction with the primary amine of the heptaminol moiety occurs in an alkaline medium (typically a carbonate-bicarbonate buffer at pH ~9.5-10). The sulfonyl chloride group of dansyl chloride undergoes nucleophilic substitution with the amine, forming a stable and highly fluorescent dansyl-amine derivative. This allows for sensitive determination by fluorescence spectroscopy or HPLC.

| Reagent | Reactive Group | Medium | Detection Method |

|---|---|---|---|

| o-Phthaldialdehyde (OPA) | Primary Amine | Alkaline Buffer with Reducing Agent | HPLC with Fluorescence Detection |

| Dansyl Chloride | Primary Amine | Alkaline Buffer (pH 9.5-10) | HPLC or Spectrofluorimetry |

Spectrophotometric methods involve derivatization to form a colored product that absorbs light in the ultraviolet or visible range.

2,4-Dinitrofluorobenzene (DNFB): A simple spectrophotometric method for the determination of the heptaminol moiety has been developed based on its reaction with 2,4-dinitrofluorobenzene, also known as Sanger's reagent. jfda-online.comfda.gov.tw The primary amino group of heptaminol acts as a nucleophile, attacking the electron-deficient benzene (B151609) ring of DNFB and displacing the fluoride (B91410) ion in a nucleophilic aromatic substitution reaction. jfda-online.com This reaction, conducted in an aqueous borate (B1201080) buffer, yields a distinct yellow-colored dinitrophenyl (DNP)-amine derivative. jfda-online.com The intensity of the color is proportional to the concentration of the analyte and can be measured with a spectrophotometer. Research has shown this method is effective for quantifying heptaminol hydrochloride over a concentration range of 5-25 µg/mL. jfda-online.comfda.gov.tw

| Parameter | Description |

|---|---|

| Reagent | 2,4-Dinitrofluorobenzene (DNFB) |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Reaction Medium | Aqueous Borate Buffer |

| Product | Yellow-colored DNP-amine derivative |

| Linearity Range (for Heptaminol HCl) | 5-25 µg/mL |

| Detection Method | UV-Vis Spectrophotometry |

Synthesis and Characterization of this compound Analogs

The synthesis of acefylline analogs is a multistep process that often involves the functionalization of the theophylline (B1681296) core, from which acefylline is derived. These synthetic endeavors aim to introduce new pharmacophores and modulate the physicochemical properties of the parent molecule, leading to potentially enhanced biological profiles.

A significant area of research in the development of acefylline analogs has been the synthesis of azomethine derivatives, also known as Schiff bases. nih.govnih.gov These compounds are of particular interest due to their wide range of pharmacological activities. nih.govnih.gov The synthetic pathway to these derivatives typically begins with the modification of acefylline to introduce a reactive amino group, which can then be condensed with various aldehydes to form the azomethine linkage.

One prominent synthetic route involves the conversion of theophylline, a precursor to acefylline, into a triazole hybrid. nih.gov This is achieved by first preparing theophylline-7-acetohydrazide, which is then cyclized to form an oxadiazole ring. nih.gov Subsequent treatment with hydrazine (B178648) monohydrate yields an amino-substituted triazole derivative of acefylline. nih.gov This amino-triazole intermediate serves as a key building block for the synthesis of azomethine analogs. nih.gov

The final step in the synthesis of these azomethine derivatives involves the condensation of the acefylline-based amino triazole with a variety of aromatic aldehydes. nih.gov This reaction is typically carried out under reflux in ethanol (B145695) with a catalytic amount of acetic acid, yielding the desired azomethine compounds in good yields. nih.gov This method allows for the introduction of diverse substituents on the aromatic ring, enabling a systematic investigation of structure-activity relationships for various biological targets, including anticancer research. nih.govnih.gov A series of novel azomethines derived from acefylline tethered to a triazole hybrid have been synthesized and evaluated for their efficacy against human liver cancer cell lines. nih.govdoaj.org

Table 1: Synthesis of Azomethine Derivatives of Acefylline

| Intermediate Compound | Reagents and Conditions | Final Product |

| Theophylline-7-acetohydrazide | 1. CS2, KOH, reflux2. Hydrazine monohydrate, ethanol, reflux | Acefylline-based amino triazole |

| Acefylline-based amino triazole | Aromatic aldehyde, ethanol, acetic acid, reflux | Azomethine derivative of acefylline |

The structural confirmation of newly synthesized acefylline analogs is a critical step, accomplished through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govsemanticscholar.org These methods provide detailed information about the molecular framework and the presence of specific functional groups, ensuring the successful synthesis of the target compounds.

Infrared (IR) Spectroscopy is utilized to identify the characteristic functional groups present in the synthesized molecules. For instance, in the azomethine derivatives of acefylline, the IR spectra typically show absorption bands corresponding to the N-H stretch, the C=O of the xanthine (B1682287) ring, the C=N of the azomethine group, and aromatic C=C stretching vibrations. nih.govsemanticscholar.org

Mass Spectrometry (MS) provides crucial information about the molecular weight of the synthesized compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) is often employed to obtain the exact mass, which further validates the proposed chemical structure. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H NMR and ¹³C NMR, is arguably the most powerful tool for the structural elucidation of these novel derivatives.

¹H NMR spectra provide detailed information about the proton environment in the molecule. For the azomethine derivatives of acefylline, characteristic signals include singlets for the N-methyl protons of the xanthine ring, a singlet for the methylene (B1212753) protons adjacent to the nitrogen of the purine (B94841) ring, and multiplets for the aromatic protons. The proton of the azomethine group (N=CH) typically appears as a singlet in the downfield region of the spectrum. nih.govnih.govsemanticscholar.org

¹³C NMR spectra reveal the carbon framework of the molecule. Key signals for the acefylline azomethine derivatives include those for the carbonyl carbons of the purine ring, the carbons of the triazole ring, and the aromatic carbons. The carbon of the azomethine group (N=CH) also gives a characteristic signal in the downfield region. nih.gov

The comprehensive analysis of the data obtained from these spectroscopic techniques allows for the unambiguous confirmation of the structures of the synthesized acefylline analogs. nih.govnih.govsemanticscholar.org

Table 2: Spectroscopic Data for a Representative Azomethine Derivative of Acefylline (Compound 7h) nih.gov

| Spectroscopic Technique | Key Observations |

| IR (KBr, cm⁻¹) | 3354 (N-H), 1648 (C=O xanthine), 1545 (C=N), 1476 (Aromatic) |

| ¹H NMR (400 MHz, DMSO-d₆, δ/ppm) | 3.16, 3.41 (s, 6H, NCH₃), 5.80 (s, 2H, NCH₂), 7.18–8.36 (m, 4H, Ar-H), 10.48 (s, 1H, N=CH) |

| ¹³C NMR (100 MHz, DMSO-d₆, δ/ppm) | 27.53, 29.58 (NCH₃), 40.68 (NCH₂), 106.30-162.67 (Aromatic and Heterocyclic Carbons), 151.20, 154.83 (C=O) |

| MS (m/z) | 441.0968 [M]⁺ |

Advanced Analytical Methodologies for Acefylline Heptaminol

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the pharmaceutical analysis of acefylline (B349644) heptaminol (B132716), providing robust methods for its separation, identification, and quantification in both bulk forms and complex pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently utilized methods due to their high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a premier technique for the analysis of acefylline heptaminol, offering excellent precision and accuracy. Reversed-phase liquid chromatography (RP-LC) is the most common mode employed for this purpose.

The development of RP-LC methods for this compound involves the systematic optimization of chromatographic conditions to achieve adequate separation from other active pharmaceutical ingredients (APIs), impurities, and degradation products. Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. nih.govbenthamdirect.com

Both isocratic and gradient elution systems have been successfully developed for the analysis of this compound, particularly in multi-component drug products. Isocratic elution, which uses a constant mobile phase composition, offers simplicity and is suitable for less complex separations. For instance, a simple and rapid RP-HPLC method for determining acefylline and benzyl (B1604629) alcohol utilized an isocratic system with an ion-pairing technique for effective separation. epa.govsemanticscholar.org

Gradient elution, where the mobile phase composition is varied during the analysis, is employed for more complex mixtures, such as those containing this compound and other active ingredients with different polarities, or in the presence of degradation products. benthamdirect.comeurekaselect.com A gradient mobile phase was crucial in developing a specific stability-indicating method for determining cinnarizine (B98889) and heptaminol acefyllinate, ensuring good resolution of all components. nih.govnih.gov

| Analyte(s) | Elution Type | Stationary Phase (Column) | Mobile Phase | Detection Wavelength | Reference |

|---|---|---|---|---|---|

| This compound / Cinnarizine | Gradient | C18 | Not specified in abstract | 254 nm | nih.govnih.gov |

| This compound / Cinnarizine | Gradient | RP C18 | Not specified in abstract | Not specified in abstract | benthamdirect.comeurekaselect.com |

| Acefylline / Benzyl Alcohol | Isocratic | Reversed Phase | Utilized hexadecyltrimethylammonium bromide for ion-pairing | UV Spectrophotometric | epa.govsemanticscholar.org |

This compound is often formulated in binary mixtures, most notably with cinnarizine, an antihistamine and calcium channel blocker. Several RP-LC methods have been specifically developed and validated for the simultaneous determination of both drugs in pharmaceutical dosage forms. nih.goveurekaselect.comnih.gov These methods are essential for routine quality control, ensuring the identity and content uniformity of the active ingredients. A gradient RP-LC method using a C18 column was successfully developed for the analysis of cinnarizine and heptaminol acefyllinate, with detection at 254 nm. nih.govnih.gov The method demonstrated linearity over a concentration range of 25–1000 μg/mL for heptaminol acefyllinate. nih.govnih.gov

| Parameter | This compound | Cinnarizine | Reference |

|---|---|---|---|

| Linearity Range (μg/mL) | 100 - 1000 | 50 - 500 | benthamdirect.comeurekaselect.com |

| Mean % Recovery | 99.01 ± 0.97 | 100.44 ± 1.27 | benthamdirect.comeurekaselect.com |

| Detection Wavelength | 254 nm | nih.govnih.gov |

Stability-indicating assay methods (SIAMs) are crucial for assessing the stability of a drug substance or product over time. These methods must be able to separate the intact drug from its potential degradation products, thereby providing a measure of the drug's stability under various environmental conditions such as heat, light, humidity, and in the presence of acids, bases, and oxidizing agents. bepls.comscience.gov

Validated stability-indicating RP-LC methods have been established for this compound, often in combination with other drugs like cinnarizine. nih.govbenthamdirect.comeurekaselect.comnih.gov These methods involve subjecting the drug to forced degradation conditions to generate potential degradants. The chromatographic conditions are then optimized to achieve complete separation of the drug peak from any peaks corresponding to degradation products and potential impurities, such as theophylline (B1681296). benthamdirect.comeurekaselect.com The specificity of these methods ensures that the analytical results accurately reflect the concentration of the intact drug, which is a critical requirement for stability studies and shelf-life determination. benthamdirect.comeurekaselect.com

Reversed-Phase Liquid Chromatography (RP-LC) Method Development and Validation

Thin-Layer Chromatography (TLC) and Densitometric Methods

Thin-Layer Chromatography (TLC) combined with densitometry offers a simpler, cost-effective, and versatile alternative to HPLC for the quantification of this compound. nih.govoup.comoup.com This technique is particularly useful for routine quality control and purity profiling. nih.govoup.comoup.com

Validated TLC-densitometric methods have been developed for the simultaneous estimation of this compound and cinnarizine in the presence of their degradation products and theophylline, a potential impurity of acefylline. nih.govoup.comoup.com The separation is typically achieved on silica (B1680970) gel plates, and quantification is performed by scanning the separated spots at a specific wavelength. nih.govoup.com

One such method utilized a developing system of dichloromethane, methanol, and formic acid. nih.govoup.comoup.com Quantification was carried out at 254 nm, and the method was validated for linearity, accuracy, and selectivity. nih.govoup.comoup.com The results demonstrated that the method was robust and could accurately quantify both drugs even in the presence of up to 50% of their degradation products. nih.govoup.comoup.com

| Parameter | Details | Reference |

|---|---|---|

| Stationary Phase | Silica gel sheet | nih.govoup.comoup.com |

| Mobile Phase (for Acefylline degradation) | Dichloromethane : Methanol : Formic acid (15 : 0.75 : 0.4, by volume) | nih.govoup.comoup.com |

| Quantification Wavelength | 254 nm | nih.govoup.comoup.com |

| Linearity Range (this compound) | 2 - 18 μg/spot | nih.govoup.comoup.com |

| Mean % Recovery (this compound) | 99.66 ± 0.58 | nih.govoup.comoup.com |

Development of Versatile TLC-Densitometric Methods

Thin-Layer Chromatography (TLC) coupled with densitometry offers a simple, versatile, and cost-effective method for the analysis of pharmaceuticals. nih.gov The development of a TLC-densitometric method for this compound involves a systematic optimization of chromatographic conditions to achieve a clear separation of the analyte from other components in the sample matrix.

The process begins with the selection of a suitable stationary phase, typically silica gel 60F₂₅₄ plates, which are known for their resolving power for a wide range of compounds. nih.gov The choice of the mobile phase is crucial for achieving optimal separation. For this compound, a solvent system such as dichloromethane, methanol, and formic acid in a specific ratio (e.g., 15:1:0.5, by volume) has been shown to be effective. oup.com Densitometric quantification is then performed by scanning the separated spots at a specific wavelength where the compound exhibits maximum absorption, such as 254 nm for this compound. oup.com

Validation of the developed method is performed according to International Council on Harmonisation (ICH) guidelines to ensure its reliability. This includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness. eurekaselect.com A method is considered successful when it can reliably quantify the drug within a specific concentration range, for instance, 2–18 μ g/spot for this compound. oup.com

Table 1: Example Chromatographic Conditions for TLC-Densitometric Analysis of this compound This table is interactive. You can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica gel 60F₂₅₄ TLC plates | oup.com |

| Mobile Phase | Dichloromethane: Methanol: Formic Acid (15:1:0.5, v/v/v) | oup.com |

| Detection Wavelength | 254 nm | oup.com |

| Linearity Range | 2–18 μ g/spot | oup.com |

| Mean Recovery | 99.19 ± 0.93% | oup.com |

Synchronous Estimation of Components in Mixtures

In pharmaceutical formulations, active ingredients are often combined. TLC-densitometry is particularly advantageous for the synchronous (simultaneous) estimation of multiple components in such mixtures. neliti.com This capability has been demonstrated in the analysis of a co-formulated product containing this compound and cinnarizine. oup.com

The developed TLC method successfully separates this compound from cinnarizine, as well as from potential impurities like theophylline and any degradation products that might be present. oup.com By using a specific mobile phase composition, each compound migrates to a distinct position on the TLC plate, allowing for individual quantification without mutual interference. The method proved to be selective and accurate for estimating both drugs, with mean percentage recoveries of 99.19% for this compound and 99.18% for cinnarizine. oup.com Such validated methods are invaluable for routine quality control, as they can confirm the identity and purity of multiple active ingredients in a single analytical run. oup.com

Spectroscopic Approaches for Determination and Degradation Studies

Spectroscopic techniques are fundamental in pharmaceutical analysis, providing both quantitative information and insights into molecular structure. For this compound, various spectroscopic methods are utilized for its determination and for studying its stability.

Ultraviolet (UV) Spectrophotometry for Quantitative Analysis

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of drugs that contain a chromophore—a part of the molecule that absorbs light in the UV-visible region. iajps.comufrgs.br The acefylline component of this compound, being a derivative of theophylline (a xanthine), possesses such a chromophore and thus absorbs UV radiation. benthamdirect.com

The quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. iajps.com To perform the analysis, a solution of this compound is prepared in a suitable solvent, like methanol, and its absorbance is measured at the wavelength of maximum absorption (λmax). ufrgs.br The method is validated for linearity, precision, and accuracy to ensure reliable results. interesjournals.org While often used in conjunction with separation techniques like high-performance liquid chromatography (HPLC) with UV detection, direct UV spectrophotometry can serve as a simple and rapid method for the quantification of this compound in bulk drug or simple dosage forms. semanticscholar.orgepa.gov

Fluorimetric Methodologies for Sensitive Determination

Fluorimetry, or spectrofluorimetry, is an analytical technique known for its high sensitivity and specificity. It is particularly useful for determining substances at very low concentrations. The heptaminol portion of the this compound molecule contains a primary aliphatic amino group, which does not natively fluoresce. However, it can be chemically modified through derivatization to produce a highly fluorescent product. researchgate.net

This approach allows for the sensitive determination of heptaminol in various matrices, including pharmaceutical preparations and biological fluids like human plasma. semanticscholar.orgresearchgate.net The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, enabling precise quantification.

The formation of a fluorescent derivative involves a chemical reaction between the non-fluorescent heptaminol and a fluorogenic reagent. The primary amino group in heptaminol is the target for these reactions. Several reagents have been successfully employed for this purpose:

Orthophthaldialdehyde (OPA): In the presence of a thiol like 2-mercaptoethanol (B42355) and in a slightly alkaline medium, OPA reacts with the primary amine of heptaminol to form a highly fluorescent isoindole derivative. This product can be measured at an emission wavelength of 451 nm after excitation at 334 nm. researchgate.net

Ninhydrin (B49086): The reaction of heptaminol with ninhydrin and phenylacetaldehyde (B1677652) in a buffered medium (pH 8.2) yields a fluorescent derivative that can be measured at 464 nm after excitation at 390 nm. researchgate.net

4-chloro-7-nitrobenzo-2,1,3-oxadiazole (NBD-Cl): This reagent reacts with heptaminol to form a fluorescent adduct, which can then be separated and quantified. nih.gov

Ethyl acetoacetate/Formaldehyde: A condensation reaction between heptaminol's amino group and these reagents produces a derivative that is highly fluorescent at 416 nm upon excitation at 350 nm. researchgate.net

These derivatization strategies significantly enhance the sensitivity of the assay, with detection limits often reaching the nanogram per milliliter (ng/mL) level. researchgate.net

Table 2: Fluorogenic Reagents for the Derivatization of Heptaminol This table is interactive. You can sort and filter the data.

| Fluorogenic Reagent | Reaction Principle | Excitation λ (nm) | Emission λ (nm) | Source |

|---|---|---|---|---|

| Orthophthaldialdehyde (OPA) | Condensation with a thiol | 334 | 451 | researchgate.net |

| Ninhydrin/Phenylacetaldehyde | Condensation Reaction | 390 | 464 | researchgate.net |

| Ethyl acetoacetate/Formaldehyde | Condensation Reaction | 350 | 416 | researchgate.net |

| DAS Reagent | Complex Formation | 381 | 441 | scispace.com |

Mass Spectrometry (MS) for Degradation Product Identification and Pathway Suggestion

Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structure of chemical compounds. nih.gov It is indispensable in stability studies for identifying the products that form when a drug is subjected to forced degradation conditions (e.g., acid, base, oxidation, heat, light). benthamdirect.com

In the context of this compound, forced degradation studies are conducted to understand its stability profile. benthamdirect.com After exposing the drug to stress, the resulting mixture is analyzed, often by coupling a separation technique like LC with a mass spectrometer (LC-MS). The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent drug and any new compounds formed. This allows for the determination of the molecular weights of the degradation products. nih.gov

By using tandem mass spectrometry (MS/MS), the identified degradation products can be fragmented, and their fragmentation patterns are analyzed. This provides detailed structural information, which helps in the unequivocal identification of the degradation products. nih.gov Based on the structures of these identified products, a comprehensive degradation pathway can be proposed, illustrating how the parent drug breaks down under various stress conditions. benthamdirect.com This information is crucial for determining the shelf-life and appropriate storage conditions for the pharmaceutical product.

Method Validation and Quality Assurance Protocols

The validation of analytical methods is a critical component in the quality assurance of pharmaceutical products, ensuring that the methods are suitable for their intended purpose. For this compound, robust analytical procedures have been developed and validated to guarantee the identity, purity, and content of the active pharmaceutical ingredients. These validation protocols are meticulously designed to comply with internationally recognized standards, providing a high degree of certainty in the quality of the final product.

The validation of analytical methods for this compound is conducted in strict accordance with the guidelines established by the International Council for Harmonization (ICH), specifically the Q2(R1) and Q2(R2) guidelines on "Validation of Analytical Procedures". ich.orgeuropa.eufda.govich.orgeuropa.eu These guidelines provide a comprehensive framework for the validation of analytical procedures, ensuring a harmonized approach across the pharmaceutical industry. amsbiopharma.com The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which includes identification, quantitative tests for impurities, and assays of the drug substance and product. ich.orgich.org

Developed methods for analyzing acefylline, including in combination products like this compound, have been successfully validated using ICH guidelines, with all parameters proving to be acceptable. eurekaselect.combenthamdirect.com This adherence ensures that the analytical data generated is reliable, reproducible, and meets the stringent requirements of regulatory authorities worldwide. The validation process encompasses a thorough evaluation of the method's performance characteristics to ensure it is fit for purpose. ich.org

The performance of an analytical method is defined by several key parameters, each of which is rigorously evaluated during the validation process for this compound. globalresearchonline.netjddtonline.info These parameters collectively demonstrate the method's suitability and reliability for routine use in quality control laboratories. globalresearchonline.net

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For a binary mixture containing this compound, a linear response was achieved over a concentration range of 100-1000 µg/mL for acefylline. eurekaselect.com Another study on a related compound, acefylline piperazine, showed a linear relationship in the concentration range of 4-250 µg/mL with a correlation coefficient of 0.9999. eurasianjournals.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. For acefylline, a mean recovery of 99.65% ± 0.52% has been reported. epa.govsemanticscholar.org In a method for a binary mixture containing this compound, the mean percentage recovery for acefylline was found to be 100.44% ± 1.27%. eurekaselect.combenthamdirect.com For heptaminol specifically, the mean recovery was 99.90% ± 0.44%. epa.govsemanticscholar.org

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For the analysis of acefylline, precision values of less than 1.5% have been achieved. epa.govsemanticscholar.org For heptaminol, a precision of 1.00% has been reported. epa.govsemanticscholar.org Intra- and inter-day precision for a related acefylline compound was found to be less than 1%. eurasianjournals.com

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. eurekaselect.combenthamdirect.com Analytical methods for this compound have been shown to be specific, capable of separating the active ingredients from degradation products and potential impurities like theophylline. eurekaselect.com The chromatograms from stressed samples demonstrate the method's specificity in determining the target analytes in the presence of degradants. semanticscholar.orgsemanticscholar.org

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This parameter is considered at an appropriate stage in the development of the analytical procedure. europa.eueurasianjournals.com

Table 1: Summary of Validated Analytical Parameters for Acefylline and Heptaminol

| Parameter | Analyte | Result | Reference |

| Linearity | Acefylline | 100-1000 µg/mL | eurekaselect.com |

| Accuracy | Acefylline | Mean Recovery: 99.65% ± 0.52% | epa.govsemanticscholar.org |

| Acefylline | Mean Recovery: 100.44% ± 1.27% | eurekaselect.combenthamdirect.com | |

| Heptaminol | Mean Recovery: 99.90% ± 0.44% | epa.govsemanticscholar.org | |

| Precision | Acefylline | < 1.5% | epa.govsemanticscholar.org |

| Heptaminol | 1.00% | epa.govsemanticscholar.org | |

| Specificity | This compound | Method is specific for analytes in the presence of degradation products and impurities. | eurekaselect.combenthamdirect.comsemanticscholar.orgsemanticscholar.org |

Forced Degradation Studies for Stability Profile Elucidation

Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and the intrinsic stability of the molecule. nih.govpharmasm.com These studies are performed under conditions more severe than accelerated stability testing and are essential for developing and validating stability-indicating analytical methods. nih.govpharmasm.com

To understand the stability profile of acefylline, comprehensive forced degradation studies have been conducted. These studies involve subjecting the drug substance to a variety of stress conditions as recommended by ICH guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govpharmasm.com

Acidic and Alkaline Hydrolysis: The susceptibility of the drug substance to hydrolysis is evaluated across a wide range of pH values. pharmasm.com Studies on acefylline have involved exposure to acidic and basic conditions to induce degradation. eurekaselect.combenthamdirect.com

Oxidative Degradation: The effect of oxidative stress is also investigated. eurekaselect.combenthamdirect.com Acefylline has been subjected to oxidative conditions, and it is known that the compound can react with strong oxidizing agents. merck.commerck.commerck.com

Photolytic Degradation: Photostability testing is an integral part of stress testing to evaluate the effect of light on the drug substance. pharmasm.com Related acefylline compounds have been exposed to photolytic stress conditions. eurasianjournals.com

Thermal Degradation: The impact of temperature is assessed at conditions more strenuous than those used for accelerated testing. pharmasm.com

These stress studies are designed to achieve a target degradation of 5-20%, which is considered optimal for revealing potential degradation products without being excessive. pharmaguideline.com

Table 2: Summary of Forced Degradation Conditions Applied to Acefylline

| Stress Condition | Description | Reference |

| Acidic Hydrolysis | Exposure to acidic conditions to induce hydrolysis. | eurekaselect.combenthamdirect.comeurasianjournals.com |

| Alkaline Hydrolysis | Exposure to basic conditions to induce hydrolysis. | eurekaselect.combenthamdirect.comeurasianjournals.com |

| Oxidative Stress | Exposure to an oxidizing agent. | eurekaselect.combenthamdirect.comeurasianjournals.commerck.com |

| Photolytic Stress | Exposure to light to assess photostability. | eurasianjournals.compharmasm.com |

| Thermal Stress | Exposure to elevated temperatures. | pharmasm.com |

A key objective of forced degradation studies is to identify the resulting degradation products, which is crucial for establishing the degradation pathways and mechanisms. nih.govpharmasm.com For acefylline, the primary degradation products formed under forced acidic, alkaline, and oxidative conditions have been investigated. eurekaselect.com

Mass spectrometry (MS) data has been instrumental in suggesting the structures of the main degradation products and proposing the expected degradation pathway. eurekaselect.combenthamdirect.com The development of stability-indicating methods ensures that these degradation products can be effectively separated from the parent drug, allowing for accurate quantification of the active ingredient and monitoring of impurities over time. eurekaselect.combenthamdirect.com The potential for theophylline to be a related substance and impurity is also considered in the analytical methods. eurekaselect.com

Preclinical Pharmacological Investigations and Mechanistic Insights of Acefylline Heptaminol

Molecular Mechanisms of Action in In Vitro Systems

The pharmacological profile of acefylline (B349644) heptaminol (B132716) is a composite of the distinct molecular actions of its two constituent moieties: acefylline, a xanthine (B1682287) derivative, and heptaminol, an amino alcohol. In vitro studies have begun to elucidate the complex interplay of these components with various cellular signaling pathways.

Adenosine (B11128) Receptor Antagonism by the Acefylline Moiety

Acefylline, as a member of the xanthine chemical class, is recognized as an adenosine receptor antagonist medchemexpress.com. The physiological effects of adenosine are mediated by at least two primary subtypes of cell-surface receptors, A1 and A2, which are coupled to the adenylate cyclase system nih.gov. A1 receptors typically inhibit adenylate cyclase, while A2 receptors stimulate its activity nih.gov. Xanthines, as a class, are classical antagonists at these receptors drugbank.com. While specific quantitative binding affinity data for acefylline at various adenosine receptor subtypes were not available in the reviewed literature, the general mechanism for xanthines involves competitive blockade of these receptors. For instance, a fluorescent xanthine amine congener (XAC) demonstrated competitive antagonism of A1-AR-mediated inhibition of cAMP accumulation with a pKb of 6.7 nih.govnih.govresearchgate.net. This antagonism of adenosine receptors is a cornerstone of the pharmacological activity of many xanthine derivatives.

Phosphodiesterase Inhibition and Subsequent Intracellular Cyclic AMP Modulation

The acefylline moiety also contributes to the modulation of intracellular signaling through the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) medchemexpress.com. In vitro studies have demonstrated that acefylline inhibits cAMP phosphodiesterase isoenzymes isolated from rat lung tissue medchemexpress.com. By inhibiting these enzymes, acefylline leads to an accumulation of intracellular cAMP. Increased levels of cAMP can then activate various downstream signaling pathways, contributing to the pharmacological effects of the compound nih.govfrontiersin.org. Nonselective PDE inhibitors, such as theophylline (B1681296), have been shown to inhibit the release of histamine and leukotriene C4 from basophils, an effect accompanied by elevations in cAMP levels johnshopkins.edu. While the precise inhibitory concentrations (IC50) of acefylline against specific PDE isozymes are not detailed in the available literature, its activity as a PDE inhibitor is a recognized component of its mechanism of action.

Potential Interactions with Prostaglandin Pathways

The interaction of acefylline heptaminol with prostaglandin pathways has not been extensively characterized in the available scientific literature. Prostaglandins are lipid compounds derived from arachidonic acid via the cyclooxygenase (COX) pathway and are key mediators of inflammation mdpi.com. Inhibition of prostaglandin synthesis is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) nih.govnih.gov. At present, there is no direct evidence from in vitro studies to suggest that acefylline or heptaminol significantly modulate the synthesis or signaling of prostaglandins.

Modulation of Intracellular Calcium Dynamics

The modulation of intracellular calcium (Ca2+) dynamics by this compound appears to be a complex interplay between its two components.

The acefylline moiety, as a methylxanthine, may influence intracellular calcium. For example, other methylxanthines like theophylline have been shown to induce a transient increase in intracellular calcium concentration in rat ventricular myocytes nih.gov. However, direct studies on the specific effects of acefylline on intracellular calcium signaling are limited.

The heptaminol moiety has been observed to affect calcium currents in cardiac cells. In single ventricular myocytes from guinea pigs, heptaminol induced a concentration-dependent decrease in the amplitude of the L-type calcium current (ICa) nih.gov. At a concentration of 10⁻⁵ M, heptaminol reduced the ICa by 30 ± 15% nih.gov. It has been suggested that the effects of heptaminol may arise from alterations in cell membrane properties and potentially from an increase in the concentration of intracellular free calcium ions nih.gov. However, in the context of nicotine-induced catecholamine release, heptaminol's inhibitory action is thought to occur at a step prior to calcium entry nih.gov.

| Heptaminol Effect on L-type Calcium Current | | :--- | :--- | | Cell Type | Guinea-pig single ventricular myocytes | | Effect | Concentration-dependent decrease in ICa amplitude | | Concentration | 10⁻⁵ M | | Reduction in ICa | 30 ± 15% | | Reference | nih.gov |

Catecholamine Modulation by the Heptaminol Moiety

The heptaminol component of this compound is an amino alcohol that functions as an indirect sympathomimetic agent nih.govnih.gov. Its primary mechanism of cardiovascular action is attributed to the release of endogenous catecholamines, such as norepinephrine nih.govnih.govpatsnap.com. This action is similar to that of tyramine nih.gov. In experimental models, the cardiostimulant effects of heptaminol were abolished in animals pretreated with reserpine (which depletes catecholamine stores) or cocaine (which blocks norepinephrine reuptake), supporting its indirect sympathomimetic action nih.gov. In rats, heptaminol administration led to an increase in plasma noradrenaline concentration nih.gov.

In addition to stimulating catecholamine release, heptaminol has been shown to be a competitive inhibitor of noradrenaline uptake nih.gov. Studies using bovine chromaffin cells in primary culture demonstrated this inhibitory effect on the high-affinity, Na+-dependent noradrenaline uptake mechanism nih.gov. This inhibition of reuptake can lead to an increased concentration of noradrenaline in the synaptic cleft, thereby enhancing adrenergic signaling.

| Inhibitory Activity of Heptaminol on Noradrenaline Uptake | | :--- | :--- | | System | Bovine chromaffin cells | | Mechanism | Competitive inhibition of Na+-dependent noradrenaline uptake | | Inhibition Constant (Ki) | 60 ± 2 µM | | Reference | nih.gov |

Heptaminol was also found to inhibit nicotine-induced catecholamine release in bovine chromaffin cells with an IC50 value of 650 ± 11 µM nih.gov.

Cellular Pharmacology and Biochemical Target Engagement in Preclinical Models

The cellular and biochemical interactions of this compound have been a subject of preclinical investigation to elucidate its mechanism of action. These studies have focused on its engagement with specific biological targets, including receptors and enzymes, and its subsequent effects on cellular signaling pathways and immune cell function.

In Vitro Receptor Binding Assays and Specificity

In vitro studies are crucial for determining the binding affinity and specificity of a compound to its target receptors. For this compound, these assays help to understand which receptors it interacts with and the strength of that interaction. This information is fundamental to understanding its pharmacological profile. The specificity of binding is a key determinant of a drug's efficacy and potential side effects.

Enzyme Interaction Studies

This compound's interaction with various enzymes is a key area of research. These studies aim to identify which enzymes are inhibited or activated by the compound and the kinetics of these interactions. Understanding these enzymatic interactions provides insight into the metabolic pathways affected by this compound and its potential therapeutic effects.

Cellular Signaling Pathway Analysis Relevant to this compound

The therapeutic effects of a drug are often mediated through its influence on cellular signaling pathways. Research into this compound explores its impact on specific pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. By analyzing these pathways, scientists can map out the molecular mechanisms that underlie the pharmacological actions of the compound.

Immune Cell Profiling and Activation Pathway Assessment (via Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In the context of this compound, this method is employed to profile different immune cell populations and assess their activation status. This allows researchers to understand how the compound modulates the immune system at a cellular level, providing insights into its potential immunomodulatory properties.

Preclinical Pharmacodynamics of this compound

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. For this compound, preclinical pharmacodynamic studies are essential to establish the relationship between drug concentration and its observed effect.

Dose-Response Relationships in In Vitro and Ex Vivo Models

Establishing a dose-response relationship is a critical step in preclinical drug development. In vitro and ex vivo models are used to determine the concentration of this compound required to produce a specific effect. This helps in identifying the therapeutic window and understanding the potency and efficacy of the compound.

| Model Type | Parameter | Result |

| In Vitro Cell Culture | IC50 (Inhibitory Concentration 50%) | Varies by cell line |

| Ex Vivo Tissue Sample | EC50 (Effective Concentration 50%) | Dependent on tissue type |

Time Course Effects of this compound Exposure on Biological Targets

Detailed preclinical studies delineating the specific time course effects of the combined entity, this compound, on its biological targets are not extensively available in the public domain. However, an understanding of its pharmacological actions can be inferred from the known effects of its individual components, acefylline and heptaminol.

Acefylline , a derivative of theophylline, primarily acts as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. targetmol.comwikipedia.orgmedchemexpress.com The onset and duration of these effects are crucial to its therapeutic action. As an adenosine receptor antagonist, acefylline is expected to have a relatively rapid onset of action, competing with endogenous adenosine to modulate physiological processes such as smooth muscle contraction and neurotransmitter release. targetmol.com The inhibition of PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), also likely occurs over a short time frame following administration. targetmol.com

Heptaminol is a sympathomimetic amine that exerts its effects by interfering with the release and uptake of norepinephrine. nih.gov Preclinical studies in animal models have shown that heptaminol produces long-lasting, dose-dependent pressor effects, accompanied by tachycardia. nih.gov In cats, these effects were observed to be sustained over a period of time. nih.gov Furthermore, repeated injections of heptaminol have been shown to reduce the norepinephrine content of the rat heart by 20-40%, indicating a cumulative effect over time. nih.gov In isolated bovine chromaffin granules, heptaminol enhanced the spontaneous release of catecholamines, suggesting a direct and immediate action at the cellular level. nih.gov

The combination of acefylline and heptaminol in a single formulation would likely result in a complex interplay of their individual time-course effects. The rapid actions of both compounds on the cardiovascular and nervous systems would be expected to produce a prompt physiological response. However, without specific preclinical data on this compound, the precise timeline of target engagement and subsequent physiological changes remains to be fully elucidated.

Table 1: Summary of Inferred Time-Course Effects of this compound Components

| Component | Biological Target | Inferred Onset of Action | Inferred Duration of Action | Key Findings from Preclinical Studies |

| Acefylline | Adenosine Receptors | Rapid | Not specifically defined | Competitive antagonism of adenosine receptors. targetmol.comwikipedia.org |

| Phosphodiesterases | Rapid | Not specifically defined | Inhibition of PDE leading to increased intracellular cAMP. targetmol.com | |

| Heptaminol | Sympathetic Nerves (Norepinephrine release/uptake) | Rapid | Long-lasting | Dose-dependent pressor effects and tachycardia in cats. nih.gov |

| Cardiac Norepinephrine Stores | Cumulative (with repeated administration) | Sustained reduction | 20-40% reduction in rat heart norepinephrine content after repeated injections. nih.gov | |

| Chromaffin Granules | Immediate | Not specifically defined | Enhanced spontaneous release of catecholamines. nih.gov |

Assessment of Target Modulation and Downstream Biological Effects

The assessment of target modulation and the resultant downstream biological effects of this compound can be understood by examining the pharmacological actions of its constituent parts.

Acefylline's primary targets are adenosine receptors and phosphodiesterases. targetmol.commedchemexpress.com

Adenosine Receptor Antagonism : By blocking adenosine receptors, acefylline mitigates the effects of adenosine, which include bronchoconstriction, vasodilation, and neurotransmitter inhibition. The downstream effects of this antagonism include relaxation of bronchial smooth muscle, leading to bronchodilation, and central nervous system stimulation. targetmol.comnih.gov

Phosphodiesterase Inhibition : As a PDE inhibitor, acefylline increases intracellular levels of cAMP. targetmol.com This leads to a cascade of downstream effects, including smooth muscle relaxation (contributing to bronchodilation), stimulation of the myocardium, and diuresis. targetmol.com Acefylline has been shown to inhibit rat lung cAMP phosphodiesterase isoenzymes. medchemexpress.com

Heptaminol's mechanism of action involves the modulation of the sympathetic nervous system, primarily through its interaction with catecholamines. nih.govmedchemexpress.com

Norepinephrine Release and Uptake Inhibition : Heptaminol enhances the release and inhibits the reuptake of norepinephrine at sympathetic nerve endings. nih.gov This leads to increased synaptic concentrations of norepinephrine, resulting in the stimulation of adrenergic receptors.

Downstream Cardiovascular Effects : The increased adrenergic stimulation leads to positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects on the heart. patsnap.com It also causes vasoconstriction, leading to an increase in blood pressure. patsnap.com These effects make it useful in conditions of hypotension. medchemexpress.comtargetmol.com

Modulation of Intracellular pH : In preclinical models of cardiac ischemia, heptaminol has been shown to restore intracellular pH towards normal levels, an effect possibly mediated by the stimulation of the Na+/H+ exchange. nih.gov This action is associated with an improvement in left ventricular pressure during moderate ischemia. nih.gov

The combination of acefylline's bronchodilatory and mild stimulant effects with heptaminol's cardiovascular stimulating properties suggests that this compound would have a multifaceted impact on the respiratory and cardiovascular systems. The downstream biological effects would be a composite of smooth muscle relaxation, cardiac stimulation, and increased vascular tone.

Table 2: Target Modulation and Downstream Biological Effects of Acefylline and Heptaminol

| Component | Target Modulated | Downstream Biological Effect |

| Acefylline | Adenosine Receptors | Bronchodilation, CNS stimulation targetmol.comnih.gov |

| Phosphodiesterases | Smooth muscle relaxation, Myocardial stimulation, Diuresis targetmol.com | |

| Heptaminol | Norepinephrine Release/Uptake | Increased synaptic norepinephrine nih.gov |

| Adrenergic Receptors | Positive inotropic and chronotropic effects, Vasoconstriction patsnap.com | |

| Na+/H+ Exchanger (in ischemia) | Restoration of intracellular pH, Improved ventricular pressure nih.gov |

In Vitro Metabolic Fate and Biotransformation Pathways of this compound

Identification of In Vitro Metabolites

There is a significant lack of published in vitro studies specifically identifying the metabolites of either acefylline or heptaminol. For acefylline (theophylline-7-acetic acid), its structural similarity to theophylline suggests that its metabolic profile may share some characteristics. Theophylline is known to be metabolized into several metabolites, including 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine. wikipedia.org It is plausible that acefylline could undergo similar N-demethylation reactions. However, one study noted that acefylline is not converted to theophylline in humans. nih.gov

For heptaminol (6-amino-2-methyl-2-heptanol), a simple aliphatic amino alcohol, its in vitro metabolites have not been characterized in the available literature. It has been suggested that heptaminol may be a metabolite of octodrine. nih.gov

Elucidation of Enzymatic Biotransformation Pathways

The enzymatic pathways responsible for the biotransformation of this compound have not been directly investigated. However, based on the chemical structures of the individual components and general principles of drug metabolism, potential pathways can be proposed.

Acefylline , as a xanthine derivative, is likely metabolized by the cytochrome P450 (CYP) enzyme system. drugbank.com The metabolism of the closely related compound, theophylline, is primarily mediated by CYP1A2. wikipedia.org The extensive list of drug interactions for acefylline, involving inhibitors and inducers of various CYP enzymes, further supports the involvement of this system in its metabolism. drugbank.com

The biotransformation of heptaminol is less clear. As a primary amine, it could potentially undergo Phase I reactions such as deamination or oxidation, and Phase II conjugation reactions. The specific enzymes involved in these processes for heptaminol have not been identified.

Correlation of In Vitro Metabolic Profiles with Preclinical Applicability

Due to the absence of specific in vitro metabolic profiles for this compound, a direct correlation with its preclinical applicability cannot be definitively established. However, some general inferences can be made.

The likely involvement of the CYP450 system in the metabolism of the acefylline component has significant implications for its preclinical evaluation. drugbank.com The potential for drug-drug interactions is high, as co-administered substances that induce or inhibit CYP enzymes could alter the plasma concentrations and, consequently, the efficacy and toxicity of acefylline. drugbank.com Preclinical studies would need to carefully consider the metabolic profile of the chosen animal model to ensure its relevance to human metabolism.

For heptaminol , the lack of metabolic data makes it challenging to predict its metabolic clearance and potential for the formation of active or toxic metabolites. This highlights a critical gap in the preclinical understanding of this compound.

Computational Chemistry and Molecular Modeling of Acefylline Heptaminol

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Computational approaches facilitate these studies by predicting the effects of structural modifications on a molecule's efficacy.

In the context of acefylline (B349644), research has focused on synthesizing and evaluating novel derivatives, particularly acefylline-triazole hybrids, for their potential as anticancer agents. nih.govdoaj.org Computational studies have been integral to understanding the SAR of these new compounds. For instance, a series of azomethine derivatives of an acefylline-triazole hybrid was synthesized and evaluated against a human liver cancer cell line (Hep G2). nih.gov The SAR analysis revealed that the nature and position of substituents on the phenyl ring significantly impacted the antiproliferative activity. nih.gov

Key findings from these computational and experimental SAR studies include:

Effect of Electron-Donating vs. Electron-Withdrawing Groups: Generally, compounds featuring phenyl rings with electron-donating substituents demonstrated greater anticancer activity. nih.gov

Impact of Substituent Position: The position of substituents was also critical. For example, a nitro group at the para position of the phenyl ring resulted in moderate activity, which was slightly decreased when the nitro group was moved to the ortho position. nih.gov

Potency Enhancement: Specific substitutions led to significant increases in potency compared to the parent acefylline molecule. Compound 7d , an azomethine derivative, showed the highest potency with a cell viability of just 11.71 ± 0.39%, a substantial improvement over acefylline's 80 ± 3.87%. nih.govnih.gov Another potent derivative, 11g , was identified as a powerful agent against both breast (MCF-7) and lung (A549) cancer cell lines, with an IC50 value of 1.25 ± 1.60 μM. nih.gov

These studies underscore the power of combining synthesis with computational analysis to build robust SAR models, guiding the optimization of lead compounds. nih.govnih.gov

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor.

For acefylline derivatives, molecular docking studies have been crucial in elucidating their mechanism of action as potential anticancer agents. nih.govdoaj.org Researchers have docked these novel compounds into the binding sites of various cancer-related proteins to predict their interactions and binding energies. nih.gov

Key targets and findings from these simulations include:

Liver Cancer Proteins: A series of azomethine derivatives were docked against proteins implicated in liver cancer, including "eliminated in liver cancer two protein" (DLC2) (PDB ID: 2H80) and the hepatocellular carcinoma-associated protein (PDB ID: 3WZE). nih.govplos.orgplos.org These docking studies helped to rationalize the experimental anticancer activities by revealing the specific binding modes of the most potent compounds. nih.gov

STAT3 Protein: In another study, a potent acefylline-triazole hybrid was evaluated against the Signal Transducer and Activator of Transcription 3 (STAT3) protein (PDB ID: 5AX3), a known therapeutic target in cancer. The docking results for the most active compound showed a superior binding affinity compared to the parent acefylline molecule, which correlated well with the experimental data. semanticscholar.org

The process for these simulations typically involves preparing the 3D structures of the ligands (acefylline derivatives) and the target proteins. Ligand structures are energy-minimized, while protein structures are prepared by adding hydrogen atoms and optimizing residue orientations. nih.govplos.org The docking calculations then predict binding scores and poses, providing insights into crucial interactions like hydrogen bonds and hydrophobic contacts with key amino acid residues in the protein's active site. frontiersin.org

Theoretical Studies on Conformational Dynamics and Stability

Beyond static docking, theoretical methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deeper insights into the behavior of molecules over time. DFT is used to optimize molecular geometries and understand electronic properties, while MD simulations predict how a ligand-receptor complex behaves in a dynamic environment, assessing its stability. frontiersin.org

Computational studies on acefylline derivatives have employed these advanced techniques:

Density Functional Theory (DFT): DFT calculations have been performed to optimize the three-dimensional structures of novel acefylline derivatives before docking. frontiersin.org This step is crucial for ensuring that the ligand conformation used in simulations is energetically favorable. DFT also helps in calculating electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can relate to the molecule's reactivity and ability to donate or accept electrons. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations have been conducted to evaluate the stability of the docked acefylline derivatives within the binding cavity of their target protein, such as Monoamine oxidase B (MAO-B). frontiersin.org These simulations, which can run for timescales like 100 nanoseconds, track the movements of atoms in the complex. mdpi.com By analyzing parameters like the root-mean-square deviation (RMSD) and radius of gyration (rGyr), researchers can determine if the ligand remains stably bound to the active site. frontiersin.orgmdpi.com For instance, MD simulations of acefylline derivatives targeting MAO-B showed that the most promising candidate, MAO-B21, formed a highly stable complex over time, corroborating the strong binding affinity predicted by molecular docking. frontiersin.org

These theoretical studies provide a more realistic and dynamic picture of the ligand-receptor interactions, adding a layer of validation to the predictions made by static docking models and helping to confirm the stability of the proposed binding modes. frontiersin.orgmdpi.com

In Silico Prediction of Potential Biological Activities and Interactions for Analogues

In silico methods are computational techniques used to predict the biological properties of molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their potential therapeutic activities. nih.gov These predictive models are invaluable in early-stage drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. pharmaron.com

For analogues of acefylline, various in silico tools have been applied:

ADMET Screening: As part of the computational workflow, novel acefylline derivatives have been subjected to ADMET analysis. nih.gov This screening predicts key pharmacokinetic properties and potential liabilities of the molecules, helping to identify candidates with drug-like characteristics. nih.govnih.gov

Prediction of Activity Spectra for Substances (PASS): The PASS online tool is used to predict the likely biological activity spectrum of a compound based on its structure. nih.gov For new acefylline-triazole hybrids, the PASS tool was used to predict their therapeutic targets, identifying potential anticancer mechanisms with a high degree of probability. nih.govsemanticscholar.org This allows researchers to screen for a wide range of potential activities beyond the initial hypothesis. semanticscholar.org

These in silico predictions, combined with molecular docking and SAR studies, form a comprehensive computational strategy. nih.gov This strategy not only helps in understanding the activity of newly synthesized compounds but also enables the virtual design and screening of new analogues with potentially improved efficacy and better pharmacokinetic profiles, accelerating the drug discovery process. nih.govnih.gov

Emerging Research Avenues and Translational Perspectives for Acefylline Heptaminol

Exploration of Novel Preclinical Applications

Acefylline (B349644) heptaminol (B132716), a compound combining a xanthine (B1682287) derivative (acefylline) with a sympathomimetic amine (heptaminol), presents a unique pharmacological profile that warrants investigation beyond its traditional applications. The acefylline component, being a derivative of theophylline (B1681296), is known for its bronchodilator and anti-inflammatory properties. ekb.egnih.govstmjournals.com The heptaminol component acts as a cardiac stimulant and vasodilator, primarily through the release of norepinephrine. nih.govpatsnap.com Emerging preclinical research is beginning to explore novel therapeutic areas where this dual mechanism of action could be beneficial.

Recent studies have highlighted the potential for xanthine derivatives in a variety of therapeutic areas, including as anti-inflammatory, antioxidant, and even anti-tumor agents. ekb.egnih.gov This suggests that the acefylline moiety could contribute more than just bronchodilation. For instance, its anti-inflammatory effects could be explored in preclinical models of inflammatory diseases beyond the respiratory system. nih.govresearchgate.net A study on acebrophylline, a related compound, demonstrated its ability to redirect phosphatidylcholine toward surfactant synthesis, thereby reducing the availability of precursors for inflammatory mediators like leukotrienes. nih.govresearchgate.net

Furthermore, preclinical investigations into the heptaminol component have revealed potential cardiac and hepatic toxicity at certain concentrations in animal models. nih.govresearchgate.net While this underscores a need for caution, it also opens a new avenue of translational research: understanding the molecular mechanisms of this toxicity. Investigating these pathways could lead to the development of strategies to mitigate adverse effects or identify patient populations who would be most suited for therapy. Recent research has also explored creating hybrid molecules using acefylline as a scaffold to develop novel anti-cancer agents, suggesting a new direction for the application of this xanthine derivative. nih.gov

Future preclinical studies could focus on:

Synergistic Effects: Investigating conditions where both cardiotonic support and bronchodilation are required, such as in certain types of acute respiratory distress syndrome (ARDS) with accompanying cardiac dysfunction.

Anti-inflammatory Potential: Exploring the efficacy of acefylline heptaminol in preclinical models of systemic inflammation or autoimmune diseases.

Mechanistic Toxicology: Delving into the specific cellular and molecular pathways responsible for heptaminol-induced cardiotoxicity and hepatotoxicity to identify potential biomarkers. nih.govresearchgate.net

Novel Derivatives: Using the acefylline structure as a basis for synthesizing new compounds with enhanced therapeutic profiles, such as increased selectivity or novel activities like anti-cancer properties. nih.gov

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Research

To better understand the complex mechanisms of this compound and to obtain more clinically relevant data, preclinical research is moving beyond traditional two-dimensional (2D) cell cultures. nih.gov Advanced in vitro and ex vivo models that more accurately replicate human physiology are being developed and employed for mechanistic research. frontiersin.org

Traditional 2D cell cultures often fail to mimic the complex architecture, cell-cell interactions, and mechanical environment of living tissues, which can lead to poor prediction of a drug's effects in humans. nih.gov The development of three-dimensional (3D) models, organoids, and organ-on-a-chip (OOC) platforms represents a significant step forward. bohrium.comresearchgate.net These systems can recapitulate the structural and functional properties of human organs like the heart, liver, and lungs with greater fidelity. frontiersin.orgahajournals.orgnih.gov

For this compound, these models are particularly valuable:

Heart-on-a-Chip and Cardiac Organoids: Given that heptaminol is a cardiac stimulant and has been linked to cardiotoxicity, these models are crucial. patsnap.comnih.gov Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes can be used to create 3D engineered heart tissues that provide functional data on contractility and electrophysiology. ahajournals.orgcuribio.com These platforms can be used to study the dose-dependent effects of the compound on human cardiac tissue, investigate mechanisms of toxicity, and screen for potential arrhythmias. nih.govbiomimx.com

Liver-on-a-Chip and Hepatic Spheroids: To investigate the metabolic effects and potential hepatotoxicity of heptaminol, 3D liver models are essential. nih.gov These systems can maintain metabolic competency for longer periods than 2D cultures, allowing for more accurate assessment of drug metabolism and liver injury. biomimx.com Multi-organ chips that connect a liver model to a heart model can even be used to study how hepatic metabolites of this compound affect cardiac function. biomimx.com

Lung-on-a-Chip and Ex Vivo Lung Perfusion: To study the bronchodilatory and anti-inflammatory effects of the acefylline component, advanced lung models are needed. These can range from 3D bronchial cultures and patient-derived organoids to ex vivo lung perfusion (EVLP) systems. frontiersin.org EVLP, which uses donor lungs unsuitable for transplant, provides a highly relevant platform to test the effects of inhaled therapeutics and can be used to assess improvements in lung function. nih.govbohrium.comfrontierspartnerships.org

The table below summarizes the application of these advanced models in the context of this compound research.

| Model Type | Target Organ | Potential Research Application for this compound |

| In Vitro Models | ||

| Cardiac Organoids / Engineered Heart Tissues (EHTs) | Heart | Investigate positive inotropic effects, assess arrhythmogenic risk, and study mechanisms of cardiotoxicity. ahajournals.orgcuribio.com |

| Liver Spheroids / Liver-on-a-Chip | Liver | Evaluate hepatic metabolism, identify metabolites, and assess potential for drug-induced liver injury (DILI). biomimx.com |

| Lung Organoids / Airway-on-a-Chip | Lungs | Study bronchodilator efficacy, quantify anti-inflammatory responses, and model mucociliary clearance. frontiersin.org |

| Multi-Organ-on-a-Chip (e.g., Liver-Heart) | Multiple | Assess the impact of hepatic metabolites on cardiac function and investigate systemic toxicity. biomimx.com |

| Ex Vivo Models | ||

| Isolated Perfused Lung (IPL) / Ex Vivo Lung Perfusion (EVLP) | Lungs | Measure direct effects on airway resistance and pulmonary vascular pressure in an intact organ; study drug distribution. nih.govresearchgate.net |

| Precision-Cut Lung Slices (PCLS) | Lungs | Maintain 3D lung structure for studying localized cellular responses to the compound. frontiersin.org |

Integration of Multi-Omics Data in Preclinical Investigations of this compound